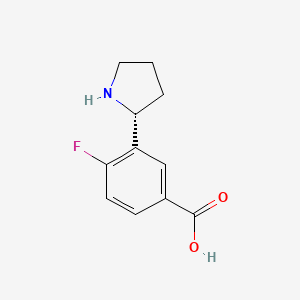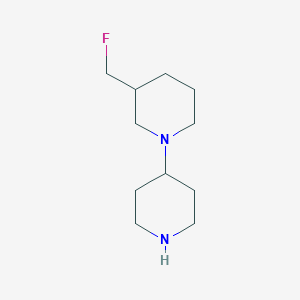
3-(Fluoromethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluoromethyl)-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a fluoromethyl group attached to the nitrogen atom of one of the piperidine rings. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1,4’-bipiperidine typically involves the introduction of a fluoromethyl group into a bipiperidine framework. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a bipiperidine precursor. For example, the reaction of 1,4’-bipiperidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield 3-(Fluoromethyl)-1,4’-bipiperidine .
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-1,4’-bipiperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of fluoromethylating agents in large-scale reactors allows for efficient production of the compound.
化学反应分析
Types of Reactions
3-(Fluoromethyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone.
Reduction: The compound can be reduced to form a fluoromethylamine derivative.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include fluoromethyl ketones, fluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(Fluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(Fluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-1,4’-bipiperidine
- 3-(Bromomethyl)-1,4’-bipiperidine
- 3-(Hydroxymethyl)-1,4’-bipiperidine
Uniqueness
Compared to its analogs, 3-(Fluoromethyl)-1,4’-bipiperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and materials science .
属性
分子式 |
C11H21FN2 |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
3-(fluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H21FN2/c12-8-10-2-1-7-14(9-10)11-3-5-13-6-4-11/h10-11,13H,1-9H2 |
InChI 键 |
LDLNCQATVFWQEP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2CCNCC2)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


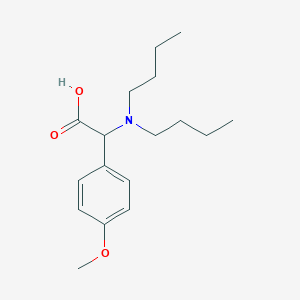

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
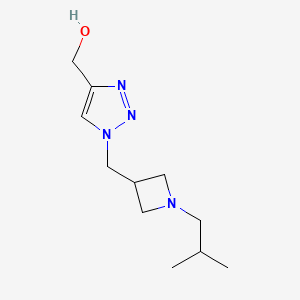

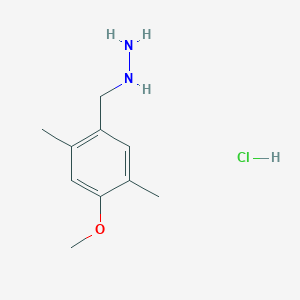
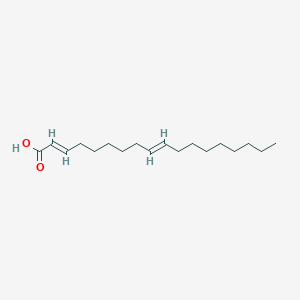
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
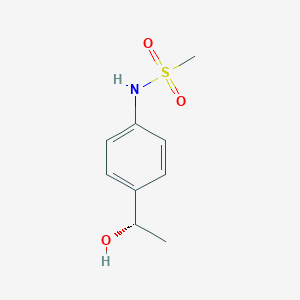
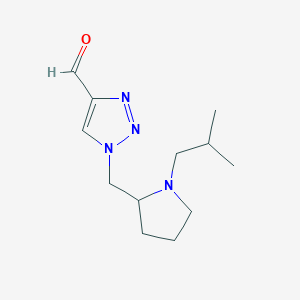
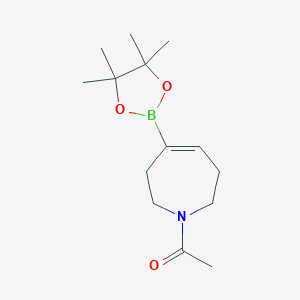
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
